molecular formula C17H11F3N2O3 B253668 N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide

N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide

Katalognummer B253668
Molekulargewicht: 348.28 g/mol
InChI-Schlüssel: KNIQRWIUFXNIDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide, also known as DFI-1, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. It belongs to the family of isoxazole compounds and has been found to exhibit promising results in preclinical studies.

Wirkmechanismus

The exact mechanism of action of N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide is not fully understood. However, it has been proposed that N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide may exert its effects through the inhibition of various signaling pathways such as NF-κB, STAT3, and PI3K/Akt/mTOR. These pathways are known to play a critical role in the regulation of cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide has been found to exhibit potent anti-inflammatory and anti-tumor effects in preclinical studies. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide has been found to modulate various cellular processes such as the cell cycle, DNA damage response, and autophagy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide is its ability to selectively target specific signaling pathways that are involved in disease progression. This makes it a promising drug candidate for the treatment of various diseases. However, one of the limitations of N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide is its low solubility in water, which may limit its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research and development of N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide. One of the potential applications of N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide is in the treatment of neurodegenerative disorders such as Alzheimer's disease. N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide has been found to exhibit neuroprotective effects in preclinical studies, and further research is needed to explore its potential therapeutic applications in this area.
Another future direction for the research of N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide is in the development of novel drug delivery systems. The low solubility of N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide in water may limit its bioavailability and efficacy. Therefore, the development of novel drug delivery systems such as nanoparticles and liposomes may enhance the delivery of N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide to target tissues and improve its therapeutic efficacy.
Conclusion:
In conclusion, N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide is a promising drug candidate that has been studied for its potential therapeutic applications in various diseases. Its ability to selectively target specific signaling pathways makes it a promising drug candidate for the treatment of various diseases. Further research is needed to explore its potential therapeutic applications and to develop novel drug delivery systems to enhance its bioavailability and efficacy.

Synthesemethoden

The synthesis of N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide involves a multi-step process that starts with the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form 3,4-difluoro-5-hydroxybenzaldehyde. This is followed by a cyclization reaction with acetic anhydride to form 3-(3,4-difluorophenyl)isoxazol-5-ol. The final step involves the reaction of 3-(3,4-difluorophenyl)isoxazol-5-ol with 4-fluorophenoxyacetic acid to form N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide.

Wissenschaftliche Forschungsanwendungen

N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In preclinical studies, N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide has been found to exhibit potent anti-inflammatory and anti-tumor effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Eigenschaften

Produktname

N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide

Molekularformel

C17H11F3N2O3

Molekulargewicht

348.28 g/mol

IUPAC-Name

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C17H11F3N2O3/c18-11-2-4-12(5-3-11)24-9-16(23)21-17-8-15(22-25-17)10-1-6-13(19)14(20)7-10/h1-8H,9H2,(H,21,23)

InChI-Schlüssel

KNIQRWIUFXNIDX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F)F

Kanonische SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.